2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
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Overview
Description
2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C19H20Cl2N2O3S and a molecular weight of 427.3447 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioylbenzamide
Uniqueness
2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a variety of applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C19H20Cl2N2O3S |
---|---|
Molecular Weight |
427.3g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-8-10-23(11-9-13)27(25,26)16-5-3-15(4-6-16)22-19(24)17-7-2-14(20)12-18(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
InChI Key |
WHEBHBIJZYDWRY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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